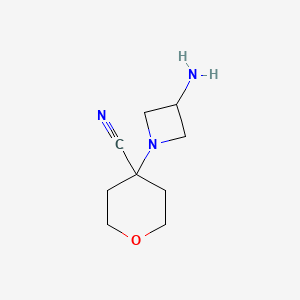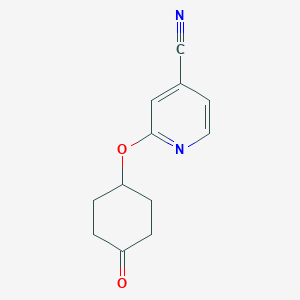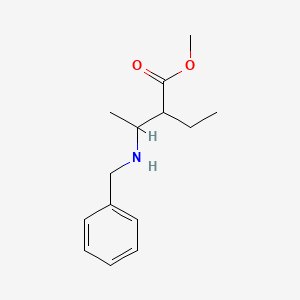
2-Hydroxy-4,6-DI(trifluoromethyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-4,6-DI(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C8H5F3O3. It is a derivative of benzoic acid, characterized by the presence of two trifluoromethyl groups and a hydroxyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the reaction of 3-trifluoromethylphenol with carbon dioxide under acidic conditions . The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the successful incorporation of the trifluoromethyl groups.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of advanced catalysts and optimized reaction parameters can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-4,6-DI(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions include trifluoromethyl-substituted ketones, alcohols, and various substituted benzoic acid derivatives .
Aplicaciones Científicas De Investigación
2-Hydroxy-4,6-DI(trifluoromethyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-4,6-DI(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design and development .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Hydroxy-4-(trifluoromethyl)benzoic acid
- 2,4-DI(trifluoromethyl)benzoic acid
- 2-(trifluoromethyl)benzoic acid
Uniqueness
2-Hydroxy-4,6-DI(trifluoromethyl)benzoic acid is unique due to the presence of two trifluoromethyl groups, which significantly influence its chemical reactivity and biological activity. This compound’s distinct structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C9H4F6O3 |
|---|---|
Peso molecular |
274.12 g/mol |
Nombre IUPAC |
2-hydroxy-4,6-bis(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C9H4F6O3/c10-8(11,12)3-1-4(9(13,14)15)6(7(17)18)5(16)2-3/h1-2,16H,(H,17,18) |
Clave InChI |
BCZZMBWNMLUVOH-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1C(F)(F)F)C(=O)O)O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



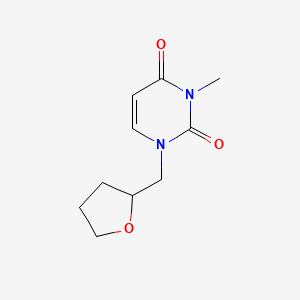


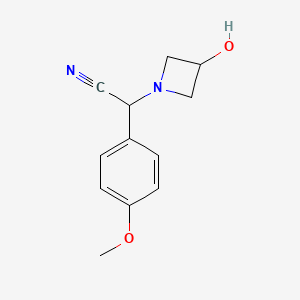
![8-Bromo-2-(5-chlorothiophen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14867819.png)
